4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid
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Overview
Description
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tetrahydropyran ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling with Benzoic Acid: The final step involves the coupling of the piperazine and tetrahydropyran intermediates with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-aminobenzoic acid: Lacks the tetrahydropyran ring, which may affect its binding affinity and specificity.
2-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid: Lacks the piperazine ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the piperazine and tetrahydropyran rings in 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid provides a unique combination of structural features that can enhance its binding interactions and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H25N3O3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C17H25N3O3/c1-19-6-8-20(9-7-19)14-2-3-15(17(21)22)16(12-14)18-13-4-10-23-11-5-13/h2-3,12-13,18H,4-11H2,1H3,(H,21,22) |
InChI Key |
IYHYAAPFMGKWSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)NC3CCOCC3 |
Origin of Product |
United States |
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